2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene
Overview
Description
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene is an organic compound with the molecular formula C7H3BrClF3 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-chloro-1,3,4-trifluorobenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions can be employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it useful for introducing functional groups into molecules. The presence of chlorine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-1,3,4-trifluorobenzene
- 2-(Bromomethyl)-5-fluoro-1,3,4-trifluorobenzene
- 2-(Bromomethyl)-4-chloro-1,3,5-trifluorobenzene
Uniqueness
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement can significantly influence its chemical reactivity and physical properties, making it distinct from other halogenated benzene derivatives. The combination of bromine, chlorine, and fluorine atoms provides a unique set of electronic and steric effects, which can be exploited in various chemical transformations and applications .
Biological Activity
2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the molecular formula CHBrClF and is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups. These functional groups contribute to its reactivity and biological activity.
Antibacterial Activity
Recent studies have indicated that compounds with similar structures exhibit potent antibacterial effects. For instance, derivatives of trifluorobenzene have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa.
Table 1: Antibacterial Activity Comparison
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
1-Bromo-2,4-difluorobenzene | P. aeruginosa | TBD |
1,2,4-Triazole Derivatives | Various | <100 µg/mL |
Antifungal Activity
Compounds containing halogenated aromatic rings have been explored for their antifungal properties. For example, studies have shown that certain trifluoromethyl-substituted compounds possess significant antifungal activity against strains like Candida albicans.
Case Study: Antifungal Screening
In a study examining a series of halogenated benzene derivatives, it was found that the introduction of bromine and chlorine atoms enhanced the antifungal potency compared to non-halogenated analogs. The compound's mechanism may involve disruption of fungal cell membrane integrity.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in several assays. Compounds with similar structural motifs have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Table 2: Anti-inflammatory Activity Assessment
Compound | Assay Type | IC (µM) |
---|---|---|
This compound | COX-1 Inhibition | TBD |
1-Bromo-3-fluorobenzene | COX-2 Inhibition | TBD |
Triazole Derivatives | TNF-α Production Inhibition | <50 |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antibacterial : Likely involves interference with bacterial cell wall synthesis or function.
- Antifungal : May disrupt ergosterol biosynthesis or alter membrane permeability.
- Anti-inflammatory : Potentially inhibits the activity of COX enzymes or modulates cytokine production.
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2,3,5-trifluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-2-3-5(10)1-4(9)7(12)6(3)11/h1H,2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJKAVZCIBNQTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241044 | |
Record name | 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537033-64-0 | |
Record name | 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537033-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Bromomethyl)-5-chloro-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301241044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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